7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Kinase inhibitor design Structure-activity relationship Regioselective derivatization

7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0) is a synthetic heterocyclic compound belonging to the 1,5-benzoxazepin-4-one class, characterized by a fused benzene-oxazepine bicyclic core, geminal 3,3-dimethyl substitution, a 7-amino group, and an N5-isopentyl appendage. The 1,5-benzoxazepine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activities spanning anticancer, antibacterial, antifungal, anticonvulsant, antipsychotic, calcium channel modulation, and neuroprotective applications.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 1170834-00-0
Cat. No. B1519598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
CAS1170834-00-0
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C
InChIInChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3
InChIKeyPXNREBVHHSMWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0): Structural Identity and Scaffold Context


7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0) is a synthetic heterocyclic compound belonging to the 1,5-benzoxazepin-4-one class, characterized by a fused benzene-oxazepine bicyclic core, geminal 3,3-dimethyl substitution, a 7-amino group, and an N5-isopentyl appendage . The 1,5-benzoxazepine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with documented activities spanning anticancer, antibacterial, antifungal, anticonvulsant, antipsychotic, calcium channel modulation, and neuroprotective applications [1][2]. Within this class, the benzo[b][1,4]oxazepin-4-one sub-family has been validated through DNA-encoded library screening and structural biology as a highly potent and monoselective kinase inhibitor template, notably against Receptor Interacting Protein 1 (RIP1) kinase [3][4].

Why Generic Substitution Fails for 7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0)


Within the 1,5-benzoxazepin-4-one series, even subtle structural perturbations produce functionally significant divergence. The amino group position (C7 vs. C8) on the benzo-fused ring alters the hydrogen-bonding donor/acceptor geometry available for target binding, directly impacting kinase selectivity profiles observed in the RIP1 benzoxazepinone series [1]. The N5 substituent identity (isopentyl vs. propyl vs. allyl) governs lipophilicity, metabolic stability, and the occupancy of a lipophilic pocket distal to the hinge-binding region [2]. Furthermore, the presence of the free primary 7-NH₂ group in CAS 1170834-00-0 provides a single, unambiguous chemical handle for derivatization—a feature that differentiates it from N-acylated or N-carbamoylated analogs and makes generic interchange of these building blocks a source of irreproducible synthetic outcomes .

Quantitative Differentiation Evidence for 7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0)


Positional Isomerism: 7-Amino vs. 8-Amino Regioisomer Differentiation in the Benzoxazepinone Scaffold

The target compound (7-NH₂, CAS 1170834-00-0) and its 8-amino regioisomer (CAS 1170921-93-3) are structural isomers differing solely in the position of the primary amino substituent on the benzo-fused ring. In the RIP1 benzoxazepinone inhibitor series, the corresponding 7-substituted analog (compound 14, GSK'481) achieved an RIP1 IC₅₀ of 1.3 nM with complete monokinase selectivity (no inhibition of 435 other kinases at 10 µM) [1]. While direct comparative data for CAS 1170834-00-0 versus CAS 1170921-93-3 have not been published, the RIP1 co-crystal structure (PDB 5HX6) demonstrates that the benzo-ring substituent vector projects toward a critical selectivity pocket, and positional isomerism at this vector would be predicted to alter both potency and selectivity [2].

Kinase inhibitor design Structure-activity relationship Regioselective derivatization

N5-Substituent Differentiation: Isopentyl vs. Propyl vs. Allyl Appendage Comparison in 7-Amino-Benzoxazepinones

The target compound bears an N5-isopentyl (3-methylbutyl) substituent, distinguishing it from the N5-propyl analog (CAS 1171529-01-3) and the N5-allyl analog (5-allyl-7-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one). The isopentyl group contributes approximately 2.5 additional carbons relative to propyl, corresponding to an estimated increase in calculated logP of ~1.0–1.2 units (class-level inference based on Hansch π constants for methylene increments) . In the RIP1 benzoxazepinone clinical candidate series, the N5 substituent occupies a lipophilic pocket; systematic variation of this appendage modulated both cellular potency and rodent pharmacokinetic profiles, with lipophilic N5 substituents generally improving target engagement but requiring balancing against metabolic clearance [1].

Lipophilicity modulation Metabolic stability Kinase inhibitor optimization

Free Primary Amine Handle: Synthetic Utility vs. N-Acylated/Carbamate-Protected Analogs

CAS 1170834-00-0 features a free primary aromatic amine at the 7-position, providing a versatile nucleophilic handle for amide bond formation, sulfonamide synthesis, urea formation, and reductive amination. In contrast, the phenyl carbamate derivative (CAS 921817-64-3) and the 4-methylbenzamide analog both require deprotection or are terminal derivatives unsuitable for further diversification . The free amine is supplied at ≥98% purity (Leyan catalog) or ≥95% purity (standard vendor specification), enabling direct use in parallel synthesis without additional purification . In the RIP1 inhibitor development program, the corresponding 7-substituted benzoxazepinone building block was elaborated via amide coupling to generate focused libraries yielding the clinical candidate GSK'481 [1].

Chemical derivatization Amide coupling Parallel library synthesis

Benzoxazepinone Scaffold Privilege: Kinase Selectivity and Clinical Validation of the Core Template

The benzo[b][1,4]oxazepin-4-one core of CAS 1170834-00-0 is identical to the scaffold identified through GSK's DNA-encoded library screen that yielded compound 14 (GSK'481), a RIP1 inhibitor with an IC₅₀ of 1.3 nM and complete monokinase selectivity (no inhibition of 435 kinases at 10 µM) [1]. This scaffold was subsequently advanced to the clinical candidate GSK2982772, which completed Phase 2a clinical trials for inflammatory diseases including psoriasis, rheumatoid arthritis, and ulcerative colitis [2]. By contrast, alternative benzoxazepine regioisomers (1,4-benzoxazepines) and other heterocyclic cores evaluated in the same screen did not exhibit this unique combination of potency, monoselectivity, and developability [1]. The 3,3-dimethyl substitution on the target compound is a conserved feature of the RIP1-optimized series that restricts conformational flexibility, pre-organizing the scaffold for the αC-out/DFG-out allosteric binding conformation observed in the co-crystal structure (PDB 5HX6) [3].

Kinase inhibitor Monoselectivity RIP1 Clinical candidate Inflammation

Predicted Physicochemical Profile: Molecular Weight, Lipophilicity, and Developability Metrics vs. Unsubstituted Core

CAS 1170834-00-0 (MW 276.37 g/mol, C₁₆H₂₄N₂O₂) occupies a physicochemical space intermediate between fragment-sized unsubstituted cores and fully elaborated drug-like molecules. The unsubstituted parent scaffold 3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1267772-70-2) has MW 191.23 g/mol and lacks the N5-isopentyl and 7-NH₂ functionalization necessary for target engagement . Conversely, the elaborated RIP1 clinical candidate GSK2982772 (MW ~420 g/mol) has undergone extensive optimization beyond the building-block stage [1]. The target compound's predicted boiling point of 482.7 ± 45.0 °C and density of 1.059 ± 0.06 g/cm³ are consistent with a crystalline solid at ambient temperature, facilitating accurate weighing and formulation . Its molecular weight (276.37) falls within the preferred lead-like range (MW ≤ 350) defined by the Astex rule-of-three, making it suitable as a starting point for fragment-to-lead optimization campaigns [2].

Drug-likeness Physicochemical properties Lead-likeness Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 7-Amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170834-00-0)


Kinase-Focused Library Synthesis Using the Free 7-NH₂ Handle for Parallel Amide Coupling

Medicinal chemistry teams pursuing kinase inhibitor discovery can employ CAS 1170834-00-0 as a versatile building block for focused library generation. The free 7-NH₂ group enables direct HATU- or EDCI-mediated amide coupling with diverse carboxylic acid building blocks in 96-well parallel format, without requiring a deprotection step [1]. This approach mirrors the strategy used by Harris et al. (2016) to generate the benzoxazepinone SAR library that ultimately produced GSK'481 (RIP1 IC₅₀ = 1.3 nM) [2]. The 3,3-dimethyl substitution and N5-isopentyl group pre-organize the scaffold conformation and occupy lipophilic kinase pockets identified in the PDB 5HX6 co-crystal structure [3].

Regioselective SAR Exploration of Benzo-Ring Substitution in RIP1 and LIMK1/2 Inhibitor Programs

For groups investigating the benzoxazepinone scaffold across multiple kinase targets, CAS 1170834-00-0 provides the 7-amino regioisomer, which can be compared head-to-head with the 8-amino analog (CAS 1170921-93-3) to probe the geometric requirements of the kinase selectivity pocket. The benzoxazepinone core has been repurposed from RIP1 to LIMK1/2 inhibition, and the positional isomerism of the amino substituent is expected to differentially impact binding modes at these distinct kinase active sites [1]. Systematic pairwise evaluation of the 7-NH₂ vs. 8-NH₂ regioisomers enables unambiguous deconvolution of substituent vector effects.

Fragment-to-Lead Optimization Starting from a Lead-Like Benzoxazepinone Core

CAS 1170834-00-0 (MW 276.37) satisfies all four Astex rule-of-three criteria (MW ≤ 350, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6), positioning it as an ideal starting point for fragment-to-lead campaigns [1]. Unlike the unsubstituted core (CAS 1267772-70-2, MW 191.23) which lacks the functional handles for target engagement, CAS 1170834-00-0 provides both the 7-NH₂ growth vector and the N5-isopentyl lipophilic anchor, enabling rapid SAR expansion while maintaining lead-like physicochemical properties [2]. The scaffold's clinical validation in the RIP1 program (GSK2982772, Phase 2a) provides confidence in the developability of analogs derived from this core [3].

Synthesis of 7-Amide, 7-Sulfonamide, and 7-Urea Derivatives for Biological Screening Collections

The primary aromatic amine at C7 supports three distinct derivatization chemistries—amide formation, sulfonylation, and urea synthesis—each accessing different regions of chemical space. This versatility exceeds that of the carbamate-protected analog (CAS 921817-64-3), which is limited to a single chemical state and requires additional synthetic manipulation to reveal the free amine [1]. For screening collections targeting the 1,5-benzoxazepine pharmacological space encompassing anticancer, antibacterial, antifungal, anticonvulsant, and neuroprotective activities documented in comprehensive reviews of this scaffold [2][3], CAS 1170834-00-0 provides the maximum diversity of accessible derivatives per synthetic step.

Quote Request

Request a Quote for 7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.